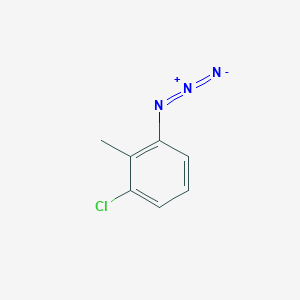

1-Azido-3-chloro-2-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Azido-3-chloro-2-methylbenzene is a chemical compound with the empirical formula C6H4ClN3. It is also known as 3-Chlorophenyl azide . The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene .

Synthesis Analysis

The synthesis of 1-Azido-3-chloro-2-methylbenzene can involve several steps. One common method for the synthesis of amines involves the reaction of an alkyl halide with nitrite ion . Another method involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular weight of 1-Azido-3-chloro-2-methylbenzene is 153.57 . The SMILES string representation of the molecule isClc1cccc(c1)N=[N+]=[N-] . Chemical Reactions Analysis

1-Azido-3-chloro-2-methylbenzene can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . The reaction mechanism involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis

1-Azido-3-chloro-2-methylbenzene is a liquid with a concentration of 0.5 M in tert-butyl methyl ether . It has an assay of ≥97% (HPLC) and contains ≤2% water .科学的研究の応用

Synthesis of New Derivatives

1-Azido-3-chloro-2-methylbenzene is a versatile reagent for synthesizing a wide range of chemical compounds. For instance, it has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential inhibitory activity against acidic corrosion of steels. These triazoles were synthesized through click chemistry, demonstrating the compound's utility in creating materials that could protect steels from corrosion, highlighting its importance in materials science and engineering (Negrón-Silva et al., 2013).

Material Applications

1-Azido-3-chloro-2-methylbenzene also finds applications in the development of new materials. For example, it has been involved in the synthesis of azine-linked covalent organic frameworks (COFs) that demonstrate significant gas storage capabilities. Such materials are critical for applications in gas storage and separation, addressing some of the challenges in energy storage and environmental remediation (Li et al., 2014).

High-Energy Materials

Furthermore, the compound's derivatives have been explored for their potential in creating high-energy materials. Through the synthesis of fully-substituted polynitrobenzene derivatives, researchers have developed compounds with promising thermal stability and low impact sensitivity, which could find applications in the explosives industry. These materials offer superior performance compared to traditional high-energy materials like TNT (Yang et al., 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-azido-3-chloro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJSEUYQIWNNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-chloro-2-methylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2579016.png)

![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)

![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)

![3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2579027.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579029.png)

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)

![2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2579038.png)